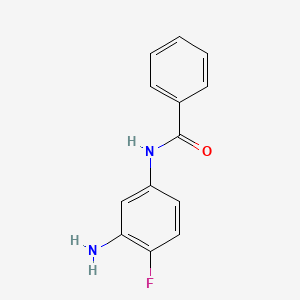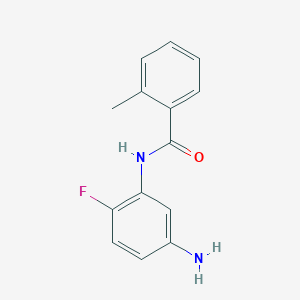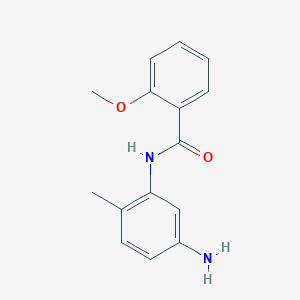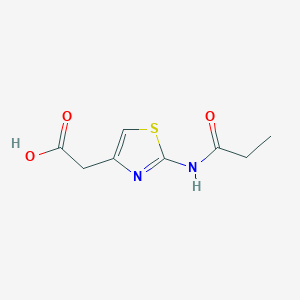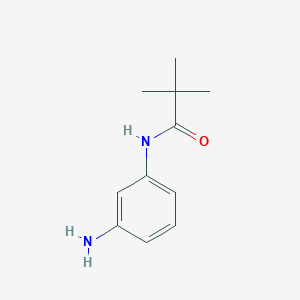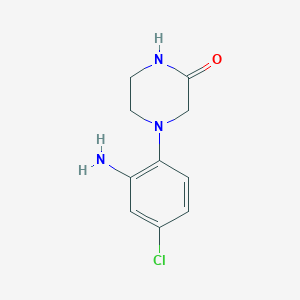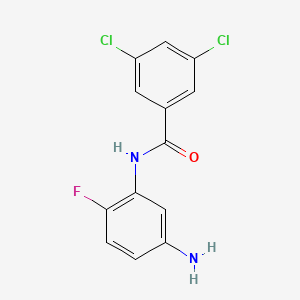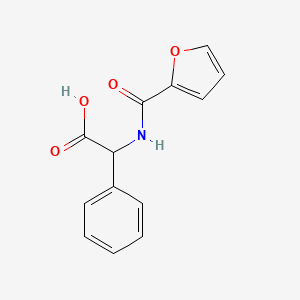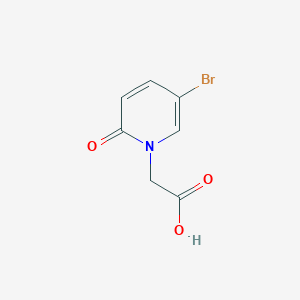
5-(Pyrrolidin-1-yl)pyridin-2-amine
Übersicht
Beschreibung
5-(Pyrrolidin-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C9H14N4 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of 5-(Pyrrolidin-1-yl)pyridin-2-amine and its derivatives often involves nucleophilic substitution reactions and Suzuki reactions . A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity .
Molecular Structure Analysis
The structure of 5-(Pyrrolidin-1-yl)pyridin-2-amine has been determined using various spectroscopic techniques, including mass spectrometry (MS), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and infrared (IR) spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving 5-(Pyrrolidin-1-yl)pyridin-2-amine are complex and can lead to a variety of products. For example, the iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Pyrrolidin-1-yl)pyridin-2-amine include a molecular weight of 178.23 g/mol, a topological polar surface area of 54.2 Ų, and a hydrogen bond donor count of 2 . The compound also has a hydrogen bond acceptor count of 4, a rotatable bond count of 1, and a complexity of 156 .
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
This compound serves as a versatile scaffold in drug discovery, particularly in the design of molecules targeting various diseases. For example, it has been used in the synthesis of compounds with potential activity against the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases .
Synthesis of Anticancer Agents
Pyridine-containing compounds, like 5-(Pyrrolidin-1-yl)pyridin-2-amine, are crucial in synthesizing a variety of derivatives with anticancer properties. These compounds are being explored for their potential to inhibit cancer cell growth .
Antimicrobial Applications
The pyrrolidine ring found in this compound is also significant in creating antimicrobial agents. Its derivatives are being studied for their effectiveness against various microbial infections .
Chemical Synthesis
5-(Pyrrolidin-1-yl)pyridin-2-amine can be used as an intermediate in chemical synthesis processes to create more complex molecules, such as N -isoquinolin-1-yl carbamates .
Multi-component Chemical Reactions
This compound is involved in multi-component reactions with solvent participation, leading to the construction of pyrrolidin-5-one-2-carboxamides, which have a wide range of potential applications .
Enhancing Physicochemical Properties of Drugs
The pyrrolidine motif on a drug molecule, such as 5-(Pyrrolidin-1-yl)pyridin-2-amine, may enhance aqueous solubility and improve other physicochemical properties, making it valuable in pharmaceutical formulations .
Safety and Hazards
Safety data sheets suggest that exposure to 5-(Pyrrolidin-1-yl)pyridin-2-amine should be avoided. Contact with skin and eyes should be prevented, and inhalation of mist, gas, or vapors should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Zukünftige Richtungen
Future research on 5-(Pyrrolidin-1-yl)pyridin-2-amine and its derivatives may focus on their potential therapeutic applications. For example, some derivatives have shown potent serotonin reuptake inhibition, suggesting potential use in the treatment of conditions such as depression and anxiety . Additionally, the pyrrolidine ring is a versatile scaffold for the development of new biologically active compounds, suggesting that 5-(Pyrrolidin-1-yl)pyridin-2-amine could serve as a starting point for the synthesis of a wide range of novel drugs .
Eigenschaften
IUPAC Name |
5-pyrrolidin-1-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-9-4-3-8(7-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBRHMIVZVUWCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588366 | |
| Record name | 5-(Pyrrolidin-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidin-1-yl)pyridin-2-amine | |
CAS RN |
937623-38-6 | |
| Record name | 5-(Pyrrolidin-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid](/img/structure/B1341173.png)
